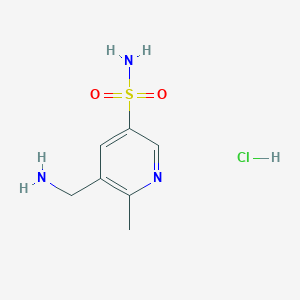

5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions are needed for it to react .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and pH. It also includes studying the compound’s chemical stability and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

- A study focused on synthesizing novel amino salicylato salts and their copper(II) complexes, involving compounds related to 5-(Aminomethyl)-6-methylpyridine-3-sulfonamide hydrochloride. The research investigated the compounds' inhibition effects on human carbonic anhydrase isoenzymes, demonstrating their potential as inhibitors (Yenikaya et al., 2011).

Antimicrobial Applications

- Novel coumarin-6-sulfonamides, structurally related to this compound, were synthesized and studied for their antimicrobial properties. Some of these compounds showed significant activity against bacterial species (Basanagouda et al., 2010).

Diagnostic Applications

- Research on broad specificity antibodies for sulfonamide antibiotics led to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. The study utilized compounds related to this compound (Adrián et al., 2009).

Ocular Hypotensive Activity

- A class of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, related to this compound, was evaluated for its topical ocular hypotensive activity in glaucoma models (Prugh et al., 1991).

Complexation Studies

- Research into tosylated 4-aminopyridine and its complexation with nickel (II) and iron (II) ions, which are structurally similar to this compound, revealed potential applications in the pharmaceutical and chemical industries (Orie et al., 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(aminomethyl)-6-methylpyridine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-5-6(3-8)2-7(4-10-5)13(9,11)12;/h2,4H,3,8H2,1H3,(H2,9,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESRWNHGKXLCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)S(=O)(=O)N)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)

![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)